Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide
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Overview
Description
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide is a chemical compound with the molecular formula C18H20BrNO2. It is a member of the isoquinolinium family, which is known for its diverse biological and chemical properties. This compound is characterized by its unique structure, which includes a bromide ion and a phenylmethyl group attached to the isoquinolinium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydro-6,7-dimethoxyisoquinoline.
Benzylation: The next step involves the benzylation of the isoquinoline derivative using benzyl bromide under basic conditions.
Quaternization: The final step is the quaternization of the nitrogen atom in the isoquinoline ring with a bromide ion to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoquinolinium compounds.
Scientific Research Applications
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide involves its interaction with various molecular targets. The bromide ion plays a crucial role in its reactivity, and the phenylmethyl group enhances its binding affinity to specific receptors or enzymes. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-6,7-dimethoxy-2-methylisoquinolinium
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide is unique due to the presence of the phenylmethyl group and the bromide ion, which confer distinct chemical and biological properties
Properties
CAS No. |
5096-82-2 |
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Molecular Formula |
C18H20BrNO2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-benzyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H20NO2.BrH/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2;/h3-7,10-11,13H,8-9,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FFPQJPZLRDFYPA-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C2C=[N+](CCC2=C1)CC3=CC=CC=C3)OC.[Br-] |
Origin of Product |
United States |
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